3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane

Description

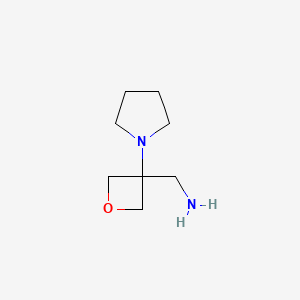

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is a 3,3-disubstituted oxetane derivative featuring an aminomethyl group and a pyrrolidin-1-yl substituent. Oxetanes, four-membered oxygen-containing heterocycles, are increasingly utilized in medicinal chemistry due to their unique physicochemical properties, including high polarity, metabolic stability, and three-dimensional structure . The 3,3-disubstitution pattern in this compound enhances stability by mitigating ring strain and reducing susceptibility to acid-catalyzed degradation . This combination makes the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring polar yet metabolically stable motifs.

Structure

2D Structure

Propriétés

IUPAC Name |

(3-pyrrolidin-1-yloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYDNKGEQSVGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(COC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane typically involves the reaction of oxetane derivatives with pyrrolidine and formaldehyde under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps, such as distillation and crystallization, are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxetane and pyrrolidine derivatives, which can be further utilized in different chemical processes .

Applications De Recherche Scientifique

Chemistry

In the realm of synthetic chemistry, 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane serves as a valuable building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as:

- Oxidation : Can be oxidized to form oxetane derivatives.

- Reduction : Can yield different amine derivatives.

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

These reactions are essential for developing new compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activities, particularly in enzyme inhibition. Preliminary studies suggest that it may inhibit demethylases, enzymes involved in epigenetic regulation. This positions it as a candidate for further pharmacological investigation, especially concerning its potential to modulate enzymatic pathways critical for various biological processes.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate. Its unique structure allows it to interact with specific molecular targets, which could lead to the development of new therapeutic agents. The oxetane ring's presence enhances its solubility and metabolic stability, making it suitable for drug formulation.

Industry

In industrial applications, this compound is utilized in the production of polymers and other industrial chemicals. Its versatility as a chemical intermediate makes it valuable in various manufacturing processes.

Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Aminomethyl-3-(morpholin-1-yl)oxetane | Morpholine derivative | Different ring structure; varied reactivity |

| 3-Aminomethyl-3-(piperidin-1-yl)oxetane | Piperidine derivative | Enhanced lipophilicity; distinct biological activity |

| 3-Aminomethyl-3-(azetidin-1-yl)oxetane | Azetidine derivative | Smaller ring size; different steric effects |

The distinct structure of this compound imparts unique chemical and physical properties that differentiate it from similar compounds.

Enzyme Inhibition Studies

Recent research has focused on the enzyme inhibition capabilities of oxetane derivatives, including this compound. Molecular docking studies have been employed to elucidate the interactions between the compound and specific enzymes involved in critical biological pathways. These studies indicate that the compound can effectively modulate enzyme activity, which could have implications for drug development.

Pharmacological Applications

A review of literature indicates that oxetanes have been used successfully in drug discovery, demonstrating their potential as pharmacologically active compounds. The incorporation of oxetane structures into drug candidates has shown improvements in solubility, metabolic stability, and overall efficacy against various biological targets .

Mécanisme D'action

The mechanism of action of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Lipophilicity (logD)

Oxetanes generally exhibit lower lipophilicity compared to carbon-based linkers like methylene, gem-dimethyl, or cyclobutyl groups. For example, 3,3-diaryloxetanes showed an average 0.81-unit reduction in logD relative to methylene analogs . However, comparisons with ketones are context-dependent:

- In indole-containing compounds, oxetanes increased logD by 0.58 units compared to ketones.

- In p-methoxyphenyl derivatives, oxetanes decreased logD by 0.30 units .

For 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane, the polar aminomethyl group may further lower logD, counterbalancing the moderate lipophilicity of pyrrolidine. This contrasts with diaryloxetanes, where aromatic substituents increase logD .

Solubility and Permeability

The pyrrolidine moiety in this compound may improve solubility via hydrogen bonding, though steric effects from the 3,3-disubstitution could limit gains .

Stability Profile

Chemical Stability

Oxetane ethers demonstrate superior stability to esters under basic conditions. For instance, oxetane ethers showed 100% recovery in 1 M NaOH, while esters degraded to 36% recovery . However, secondary alcohol oxetanes (e.g., oxetane ether2b) exhibit pH-dependent instability, with only 31% recovery after 24 hours in acidic conditions (1 M HCl, 37°C) . The 3,3-disubstitution in this compound likely enhances stability by reducing carbocation formation .

Metabolic Stability

3,3-Disubstituted oxetanes resist enzymatic degradation better than gem-dimethyl or cyclobutyl analogs . While metabolic pathways (e.g., CYP450 vs. microsomal epoxide hydrolase) remain substrate-specific, the aminomethyl group in this compound may introduce new metabolic sites, necessitating further profiling .

Data Tables

Table 1. Stability Comparison of Oxetane Ethers vs. Esters

| Condition | Oxetane Recovery (%) | Ester Recovery (%) |

|---|---|---|

| 1 M NaOH, RT, 24 h | 100 | 36 |

| 1 M HCl, 37°C, 24 h | 94 (primary) / 31 (secondary) | 100 |

Table 2. logD Changes in Oxetane Derivatives

| Compound Type | logD Change vs. Ketone | Example Series |

|---|---|---|

| 3,3-Diaryloxetane | +0.58 | Indole derivatives |

| 3,3-Diaryloxetane | -0.30 | p-Methoxyphenyl series |

Activité Biologique

3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is an organic compound notable for its unique oxetane ring structure and its potential biological activities. This article explores the compound's synthesis, biological interactions, and implications for pharmacological applications based on diverse research findings.

Chemical Structure and Properties

This compound features a four-membered cyclic ether (oxetane) with an amino group and a pyrrolidine moiety. Its molecular formula contributes to its reactivity and potential biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and ring-opening reactions, which are essential for developing derivatives with enhanced properties .

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in enzyme inhibition. The presence of the oxetane ring allows the compound to interact effectively with biological targets, potentially modulating various enzymatic pathways . Preliminary studies suggest its role as an inhibitor of demethylases, which are crucial in epigenetic regulation .

Enzyme Inhibition

The compound's ability to inhibit enzymes positions it as a candidate for further pharmacological investigation. For instance, oxetane derivatives have shown promise in inhibiting various enzymes involved in critical biological processes. The interaction studies often employ molecular docking and kinetic assays to elucidate how this compound interacts with specific enzymes or receptors .

Table: Comparison of Oxetane Derivatives

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Oxetane | Potential enzyme inhibitor |

| FTO Inhibitors (e.g., FTO-43 N) | Oxetane | Antiproliferative in cancer cell lines |

| Other OCC (Oxetane-containing Compounds) | Various | Antineoplastic, antiviral, antifungal |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include innovative approaches such as automated continuous flow synthesis methods. These methods enhance yield and efficiency while minimizing reaction times . The synthetic routes often involve the introduction of various substituents to modify the compound's pharmacological properties.

Q & A

Basic: What are the recommended synthetic routes for 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane in academic research?

Methodological Answer:

The synthesis of this compound can be approached via two primary routes:

- Low-temperature condensation : Ethanol and piperidine are used as solvents and catalysts at 0–5°C for 2 hours, enabling controlled nucleophilic substitution or cyclization reactions (e.g., oxetane ring formation) .

- Nitroalkene-mediated coupling : In DMSO, nitroalkene derivatives react with pyrrolidine precursors under ambient conditions (4 hours, room temperature), leveraging the oxetane's strained ring for regioselective functionalization .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel.

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood with nearby eyewash stations and safety showers .

- Storage : Refrigerate (2–8°C) in sealed, dry containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to moisture and static discharge .

Note : The compound’s melting point (70–90°C) indicates thermal stability below 70°C, but decomposition products (e.g., nitrogen oxides) require proper ventilation during heating .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use -NMR and -NMR to verify the oxetane ring and pyrrolidine substituents. IR spectroscopy can identify amine N-H stretches (~3300 cm) and oxetane C-O-C vibrations (~980 cm).

- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile derivatives. Melting point analysis (70–90°C) provides additional purity validation .

Advanced: How can catalytic methods be optimized for synthesizing derivatives of this compound?

Methodological Answer:

- Heterogeneous Catalysis : FeO@SiO/InO catalysts enable regioselective allylation or cycloaddition reactions at mild temperatures (e.g., 50–80°C). Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene vs. DMF) to enhance yield .

- Mechanistic Studies : Use DFT calculations to predict reactive sites on the oxetane ring. Validate with kinetic experiments (e.g., variable-temperature NMR) to identify rate-limiting steps .

Advanced: What strategies address regioisomerism in derivatives of this compound?

Methodological Answer:

- Regioselective Functionalization : Introduce directing groups (e.g., nitro or cyano) to bias electrophilic attack on the oxetane ring. For example, 3-oxo-3-phenylprop-1-en-1-yl fragments at specific positions modulate antiplatelet activity in pyridazinone analogs .

- Analytical Differentiation : Use -NMR coupling constants to distinguish regioisomers. High-resolution MS/MS can fragment derivatives to confirm substitution patterns .

Advanced: How to design experiments to study the compound's reactivity in ring-opening reactions?

Methodological Answer:

- Nucleophile Screening : Test nucleophiles (e.g., amines, thiols) under acidic (HCl) or basic (KCO) conditions. Monitor ring-opening via -NMR disappearance of oxetane protons (δ 4.5–5.0 ppm) .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Correlate steric/electronic effects of substituents (e.g., pyrrolidine vs. piperidine) with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.